molecular formula C11H12BrNO B188284 1-(4-Bromophenyl)piperidin-4-one CAS No. 154913-23-2

1-(4-Bromophenyl)piperidin-4-one

Cat. No. B188284
M. Wt: 254.12 g/mol
InChI Key: FBZGTFCMSGXCRE-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)piperidin-4-one” is an organic compound . It is a derivative of piperidine . The IUPAC name of a similar compound, brorphine, is “1-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-imidazol-2-one” and it has a chemical structure similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention .


Synthesis Analysis

Piperidine derivatives are synthesized through various methods, including the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)piperidin-4-one” is similar to that of bezitramide, an opioid . The compound is a derivative of piperidine .


Chemical Reactions Analysis

Piperidin-4-ones are used as intermediates in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromophenyl)piperidin-4-one” are not fully specified in the available sources .

Scientific Research Applications

Specific Scientific Field

Pharmacology and Forensic Science

Summary of the Application

“1-(4-Bromophenyl)piperidin-4-one” is a key component of Brorphine, a highly potent synthetic opioid that has been detected in seized drug samples and forensic casework since 2019 . It has structural similarities with fentanyl but falls outside of the typical scope of generic legislations for fentanyl analogues .

Methods of Application or Experimental Procedures

Brorphine acts as a full mu-opioid receptor agonist, which would likely result in opioid-like pharmacological effects . It has a potency greater than morphine .

Results or Outcomes Obtained

Brorphine users have reported similar opioid-like effects including euphoria and dependence . The substance has been actively discussed and compared to other synthetic opioids on online forums .

Use in Pharmacological Research

Specific Scientific Field

Pharmacology

Summary of the Application

The piperidin-4-ones, including “1-(4-Bromophenyl)piperidin-4-one”, have been reported to possess various pharmacological activities .

Methods of Application or Experimental Procedures

The pharmacophore can be suitably modified in order to achieve better receptor interactions and biological activities .

Results or Outcomes Obtained

In vitro pharmacological studies have shown that brorphine is qualitatively similar to other synthetic opioids such as morphine, fentanyl, and isotonitazene . Brorphine was shown to act as a potent, full agonist at the μ-opioid receptor (MOR) in the [35S]GTPγS binding assay, mini-Gi-, and βarrestin2 recruitment assay .

Use as a Precursor in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1-(4-Bromophenyl)piperidin-4-one” can be used as a precursor in the synthesis of various organic compounds . It can be used in the preparation of other chemicals, such as "1-(4-Bromophenylsulfonyl)piperidin-4-one" .

Methods of Application or Experimental Procedures

The specific procedures would depend on the target compound. Generally, it involves reactions with various reagents under controlled conditions .

Results or Outcomes Obtained

The outcomes would vary based on the specific reactions. The product could be used in further reactions or for various applications depending on its properties .

Use in Drug Discovery

Specific Scientific Field

Pharmacology

Summary of the Application

“1-(4-Bromophenyl)piperidin-4-one” could potentially be used in drug discovery, given its structural similarity to known opioid compounds .

Methods of Application or Experimental Procedures

This would involve testing the compound in various assays to determine its pharmacological properties .

Results or Outcomes Obtained

The outcomes would depend on the specific assays used. If the compound shows promising activity, it could potentially be developed into a new drug .

Use in the Synthesis of “1-(4-Bromophenylsulfonyl)piperidin-4-one”

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1-(4-Bromophenyl)piperidin-4-one” can be used in the synthesis of “1-(4-Bromophenylsulfonyl)piperidin-4-one”, a compound with potential pharmacological activities .

Methods of Application or Experimental Procedures

The specific procedures would depend on the target compound. Generally, it involves reactions with various reagents under controlled conditions .

Results or Outcomes Obtained

The outcomes would vary based on the specific reactions. The product could be used in further reactions or for various applications depending on its properties .

Use in the Development of New Analgesics

Specific Scientific Field

Pharmacology

Summary of the Application

“1-(4-Bromophenyl)piperidin-4-one” is a key component of Brorphine, a piperidine-based opioid analgesic compound. Brorphine was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids .

Methods of Application or Experimental Procedures

This would involve testing the compound in various assays to determine its pharmacological properties .

Results or Outcomes Obtained

The outcomes would depend on the specific assays used. If the compound shows promising activity, it could potentially be developed into a new drug .

Safety And Hazards

The safety and hazards of “1-(4-Bromophenyl)piperidin-4-one” are not fully specified in the available sources .

Future Directions

Piperidine derivatives, including “1-(4-Bromophenyl)piperidin-4-one”, have potential for future development through modification or derivatization to design more potent antimicrobial agents . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

1-(4-bromophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZGTFCMSGXCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640751
Record name 1-(4-Bromophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)piperidin-4-one

CAS RN

154913-23-2
Record name 1-(4-Bromophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.02 g) and half concentrated hydrochloric acid is heated for 12 hours at 50° C., poured on ice and aqueous NaOH solution (4 M) is added until pH ˜7-8. Then the mixture is extracted with ethylacetate and the organic phase is washed with brine and dried (MgSO4). The solvents are evaporated in vacuo to give the title compound. LC (method 2): tR=0.96 min; Mass spectrum (ESI+): m/z=254 [M+H]+.
Name
8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PB SAMPSON, S LI, Y LIU, HW PAULS, LG EDWARDS… - ic.gc.ca
La présente invention concerne un composé représenté par la formule structurale suivante et ses sels pharmaceutiquement acceptables: Les composés représentés par cette formule …
Number of citations: 2 www.ic.gc.ca

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